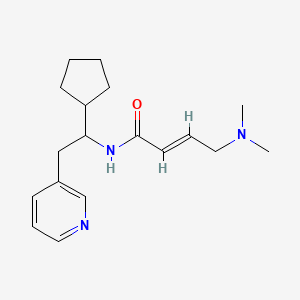

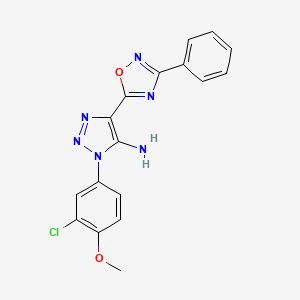

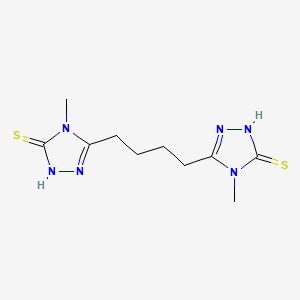

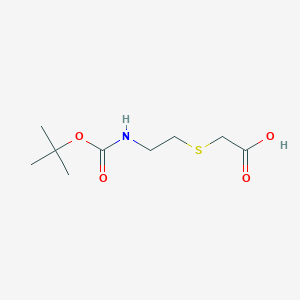

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5,5’-Butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) is a chemical compound . It is a derivative of 4-methyl-4H-1,2,4-triazole-3-thiol , a mercapto-substituted 1,2,4-triazole ligand .

Chemical Reactions Analysis

The chemical reactions involving 4-methyl-4H-1,2,4-triazole-3-thiol have been studied. For instance, it has been found to exhibit electrochemically anticorrosive behavior when self-assembled monolayers of it are formed on the silver electrode .Aplicaciones Científicas De Investigación

- Application : It can serve as a precursor or reagent in organic synthesis, particularly in the design of cyclic diacyl peroxides. These cyclic peroxides exhibit superior reactivity compared to their acyclic counterparts in various reactions. Researchers have explored their use in dihydroxylation, deoxygenation, oxyamination of alkenes, oxyfunctionalization of arenes, and oxidative acyloxylation of dicarbonyl compounds .

- Application : Scientists have used it to design SERS-based probes for rapid and accurate detection of DNA markers .

- Application : Researchers have incorporated 5,5’-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) into MOFs, exploring its gas sorption properties and potential for gas storage .

Organic Synthesis and Peroxide Chemistry

Surface-Enhanced Raman Scattering (SERS) Probes

Metal-Organic Frameworks (MOFs)

Pharmaceutical Testing and Reference Standards

Mecanismo De Acción

Target of Action

Its constituents, 1h-1,2,4-triazole-3-thiol and 4-methyl-4h-1,2,4-triazole-3-thiol, have been studied . These compounds are known to interact with various targets, including cadmium (II) salts and silver electrodes .

Mode of Action

1h-1,2,4-triazole-3-thiol, a constituent of the compound, forms luminescent polymers with cadmium (ii) salts . Another constituent, 4-Methyl-4H-1,2,4-triazole-3-thiol, exhibits electrochemically anticorrosive behavior on silver electrodes . These interactions suggest that the compound may have similar properties.

Result of Action

Based on the properties of its constituents, it may exhibit luminescent properties and anticorrosive behavior .

Action Environment

It’s known that the constituents of the compound can react under certain conditions .

Propiedades

IUPAC Name |

4-methyl-3-[4-(4-methyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)butyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S2/c1-15-7(11-13-9(15)17)5-3-4-6-8-12-14-10(18)16(8)2/h3-6H2,1-2H3,(H,13,17)(H,14,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBEPSEZSFHGHCK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NNC1=S)CCCCC2=NNC(=S)N2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5'-butane-1,4-diylbis(4-methyl-4H-1,2,4-triazole-3-thiol) | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)

![tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate](/img/structure/B2417468.png)

![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]butanamide](/img/structure/B2417470.png)

![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)